Cas no 1806764-55-5 (5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide)

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide is a specialized pyridine derivative featuring a sulfonamide group, aminomethyl substitution, and trifluoromethoxy/trifluoromethyl functionalization. Its unique structure confers enhanced reactivity and binding affinity, making it valuable in medicinal chemistry and agrochemical applications. The presence of electron-withdrawing trifluoromethyl and trifluoromethoxy groups improves metabolic stability and lipophilicity, while the sulfonamide moiety offers potential for hydrogen bonding interactions. The aminomethyl side chain provides a versatile handle for further derivatization. This compound is particularly useful in the development of enzyme inhibitors or receptor modulators due to its distinct electronic and steric properties. Its high purity and well-defined structure ensure reproducibility in research and industrial applications.
5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide structure
1806764-55-5 structure
商品名:5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide
CAS番号:1806764-55-5
MF:C8H7F6N3O3S
メガワット:339.214901208878
CID:4812806

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide 化学的及び物理的性質

名前と識別子

    • 5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide
    • インチ: 1S/C8H7F6N3O3S/c9-7(10,11)4-1-3(2-15)6(21(16,18)19)17-5(4)20-8(12,13)14/h1H,2,15H2,(H2,16,18,19)
    • InChIKey: XJECCXZSRVFPHJ-UHFFFAOYSA-N
    • ほほえんだ: S(C1C(CN)=CC(C(F)(F)F)=C(N=1)OC(F)(F)F)(N)(=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 12
  • 重原子数: 21
  • 回転可能化学結合数: 3
  • 複雑さ: 459
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 117

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029081846-1g
5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide
1806764-55-5 97%
1g
$1,534.70 2022-03-31

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide 関連文献

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamideに関する追加情報

Comprehensive Overview of 5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1806764-55-5)

5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide (CAS No. 1806764-55-5) is a specialized sulfonamide derivative with a unique pyridine backbone, featuring both trifluoromethoxy and trifluoromethyl functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential applications in drug discovery and material science. Its molecular structure, characterized by the presence of aminomethyl and sulfonamide moieties, makes it a versatile intermediate for synthesizing bioactive molecules.

In recent years, the demand for fluorinated pyridine derivatives like 5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide has surged, driven by their enhanced metabolic stability and lipophilicity. Researchers are particularly interested in its role as a building block for designing novel enzyme inhibitors and receptor modulators. The compound's CAS No. 1806764-55-5 is frequently searched in academic databases, reflecting its relevance in medicinal chemistry and crop protection applications.

One of the key advantages of this compound lies in its trifluoromethyl group, which is known to improve bioavailability and binding affinity in target interactions. The sulfonamide functionality further enhances its potential as a therapeutic agent, particularly in areas such as anti-inflammatory and antimicrobial drug development. Its pyridine core also contributes to its stability under various chemical conditions, making it suitable for high-throughput screening and combinatorial chemistry.

The synthesis of 5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide involves multi-step organic reactions, often requiring regioselective functionalization of the pyridine ring. Recent advancements in catalysis and green chemistry have optimized its production, reducing environmental impact. This aligns with the growing industry focus on sustainable synthesis and green pharmaceuticals, topics frequently queried in scientific forums and patent literature.

From a commercial perspective, CAS No. 1806764-55-5 is listed in several chemical catalogs as a high-purity reference standard. Its applications extend to analytical chemistry, where it serves as a calibration compound for mass spectrometry and HPLC. The compound's unique spectral properties (e.g., NMR and IR signatures) are also documented in spectral databases, aiding in structural verification.

Future research directions for 5-(Aminomethyl)-2-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-6-sulfonamide may explore its utility in bioconjugation techniques or as a probe molecule in chemical biology. With the rise of AI-driven drug design, computational studies on this compound could predict new structure-activity relationships (SAR), a hot topic in cheminformatics communities.

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